Warfarin sodium clathrate is a complex formed from warfarin sodium, a well-known anticoagulant medication, and a solvent, typically isopropanol. Warfarin sodium, chemically recognized as 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one sodium salt, is primarily used to prevent blood clot formation in various medical conditions such as deep vein thrombosis and atrial fibrillation. The clathrate form enhances the stability and solubility of warfarin sodium, facilitating its use in pharmaceutical applications .
Warfarin sodium is derived from the plant species Melilotus officinalis (sweet clover) and was initially developed as a rodenticide before its therapeutic uses were discovered. The clathrate form, specifically the warfarin sodium 2-propanol clathrate, is synthesized to improve the drug's properties for clinical use .
Warfarin sodium clathrate is classified as an anticoagulant and rodenticide. It falls under the category of vitamin K antagonists, which inhibit the synthesis of vitamin K-dependent clotting factors in the liver. The substance is also categorized as hazardous due to its acute toxicity and potential environmental impact .
The synthesis of warfarin sodium clathrate typically involves crystallization from isopropanol. The process can be optimized through thermal treatment to expel the solvent without decomposing the active compound. A notable method involves heating the warfarin sodium 2-propanol clathrate at temperatures ranging from 130°C to 160°C under controlled conditions to achieve a pure product .
The synthesis process includes:
Warfarin sodium clathrate has a complex molecular structure characterized by its unique arrangement of atoms. The chemical formula is , and it features a racemic mixture of R- and S-enantiomers. The structure includes:
The molecular weight of warfarin sodium clathrate is approximately 330.31 g/mol, with a CAS number of 129-06-6. Its solubility profile indicates it is very soluble in water and freely soluble in ethanol, making it suitable for various pharmaceutical formulations .
Warfarin sodium undergoes several chemical reactions that are critical for its function as an anticoagulant:
The inhibition mechanism involves competitive binding to the enzyme active site, leading to decreased levels of functional clotting factors in circulation. This biochemical interaction underpins its therapeutic efficacy in preventing thromboembolic events .
The mechanism of action of warfarin sodium involves several steps:
Clinical studies demonstrate that appropriate dosing and monitoring of warfarin are crucial for effective anticoagulation therapy due to its narrow therapeutic index and variability in patient response .
Warfarin sodium clathrate exhibits several notable physical properties:
Key chemical properties include:
Warfarin sodium clathrate has significant applications in both clinical medicine and research:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3